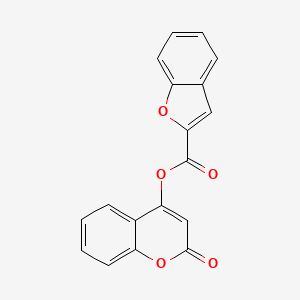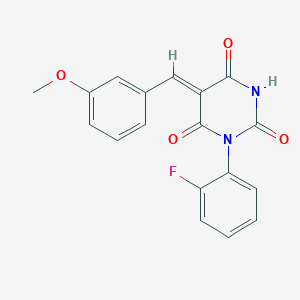
N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide, commonly known as BDMC, is a chemical compound that has been studied for its various applications in scientific research. BDMC is a member of the benzamide family and has been found to possess a range of biological activities that make it an interesting compound to study.
Mécanisme D'action
The mechanism of action of BDMC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. BDMC has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, BDMC can alter the expression of genes involved in cell growth and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BDMC has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can alter gene expression and lead to the inhibition of cancer cell growth. BDMC has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, BDMC has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BDMC in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful compound for studying the mechanisms of cancer cell growth and proliferation. Additionally, BDMC has been found to have anti-inflammatory properties, which may be useful in studying the mechanisms of inflammatory diseases.
One limitation of using BDMC in lab experiments is its potential toxicity. BDMC has been found to be toxic to some normal cells, which may limit its use in certain experiments. Additionally, the mechanism of action of BDMC is not fully understood, which may make it difficult to interpret the results of certain experiments.
Orientations Futures
There are several future directions for the study of BDMC. One area of research could be the development of more potent analogs of BDMC that have improved anti-cancer activity. Additionally, the mechanism of action of BDMC could be further studied to better understand how it inhibits cancer cell growth. Another area of research could be the development of BDMC-based therapies for the treatment of cancer and inflammatory diseases. Finally, the potential toxicity of BDMC could be further investigated to better understand its safety profile.
Méthodes De Synthèse
The synthesis of BDMC involves the reaction of 4-bromo-3-methylphenylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields BDMC as a white crystalline solid with a melting point of 189-191°C.
Applications De Recherche Scientifique
BDMC has been extensively studied for its various applications in scientific research. It has been found to possess anti-cancer, anti-inflammatory, and anti-tumor properties. BDMC has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO/c1-8-6-10(3-5-12(8)15)18-14(19)11-4-2-9(16)7-13(11)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSGIZNYWPOABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)
![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)

![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)
![N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5883936.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5883938.png)




![2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)
![4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5884008.png)

![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)